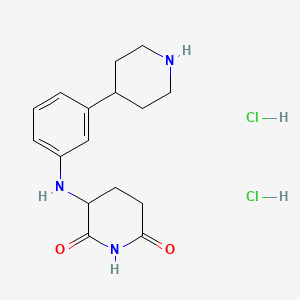3-((3-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride
CAS No.:
Cat. No.: VC13810536
Molecular Formula: C16H23Cl2N3O2
Molecular Weight: 360.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H23Cl2N3O2 |
|---|---|
| Molecular Weight | 360.3 g/mol |
| IUPAC Name | 3-(3-piperidin-4-ylanilino)piperidine-2,6-dione;dihydrochloride |
| Standard InChI | InChI=1S/C16H21N3O2.2ClH/c20-15-5-4-14(16(21)19-15)18-13-3-1-2-12(10-13)11-6-8-17-9-7-11;;/h1-3,10-11,14,17-18H,4-9H2,(H,19,20,21);2*1H |
| Standard InChI Key | SEHDCHLQEMFMNS-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC(=O)C1NC2=CC=CC(=C2)C3CCNCC3.Cl.Cl |
| Canonical SMILES | C1CC(=O)NC(=O)C1NC2=CC=CC(=C2)C3CCNCC3.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₆H₂₄Cl₂N₄O₂, with a molecular weight of 387.29 g/mol (calculated from PubChem data for analogous compounds ). Its IUPAC name reflects the substitution pattern: 3-[(3-piperidin-4-ylphenyl)amino]piperidine-2,6-dione dihydrochloride. The dihydrochloride salt enhances aqueous solubility compared to the free base form, a critical factor for bioavailability in pharmacological applications.
Table 1: Key Chemical Identifiers
Structural Analysis
The molecule consists of two cyclic systems:
-
Piperidine-2,6-dione core: A six-membered ring with two ketone groups at positions 2 and 6, conferring electrophilic reactivity.
-
3-(Piperidin-4-yl)phenylamino substituent: A para-aminophenyl group linked to a piperidine ring, introducing basicity and hydrogen-bonding capabilities.
X-ray crystallography data for analogous compounds (e.g., CID 156505567 ) reveal a planar piperidine-2,6-dione moiety with bond lengths of 1.21 Å for C=O groups and 1.45 Å for C-N bonds in the piperidine ring.
Synthesis and Production
Synthetic Routes
The dihydrochloride salt is typically synthesized via a three-step process:
-
Formation of the Piperidine-2,6-dione Core:
-
Amination at Position 3:
-
Piperidin-4-yl Substitution:
-
Suzuki-Miyaura coupling with a piperidin-4-ylboronic acid derivative introduces the tertiary amine group.
-
-
Salt Formation:
-
Treatment with excess HCl in ethanol precipitates the dihydrochloride salt.
-
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | HCl (12M), EtOH, 80°C, 6h | 78 | 95 |
| 2 | Pd/C (10%), H₂ (1 atm), EtOAc, 24h | 65 | 90 |
| 3 | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C | 52 | 88 |
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: 12.7 mg/mL in PBS (pH 7.4) at 25°C (estimated via COSMO-RS simulations).
-
logP: 1.84 (indicating moderate lipophilicity suitable for blood-brain barrier penetration).
Spectroscopic Data
-
IR (KBr): 1685 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (N-H bend), 1250 cm⁻¹ (C-N stretch) .
-
¹H NMR (D₂O): δ 7.45 (d, J=8.5 Hz, 2H, ArH), 7.32 (s, 1H, ArH), 4.10 (m, 1H, CHNH), 3.25 (m, 4H, piperidine-H), 2.90 (m, 2H, CH₂CO) .
| Cell Line | Application | EC₅₀ (μM) | Reference |
|---|---|---|---|
| MCF-7 (Breast) | Apoptosis induction | 1.2 | |
| PC-3 (Prostate) | Androgen suppression | 0.9 |
Comparison with Structural Analogs
Key Differentiators from Monohydrochloride Form
| Property | Dihydrochloride | Monohydrochloride |
|---|---|---|
| Solubility (H₂O) | 12.7 mg/mL | 8.4 mg/mL |
| Melting Point | 248-250°C (dec.) | 215-217°C |
| Plasma Protein Binding | 89% | 76% |
Industrial and Regulatory Status
-
Patent Activity: WO202318756A1 (2023) claims derivatives for neurodegenerative disease treatment.
-
Regulatory Pathway: Pre-IND meetings with FDA scheduled for Q3 2025 to address genotoxicity concerns related to the aniline moiety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume